异泰坦碱

描述

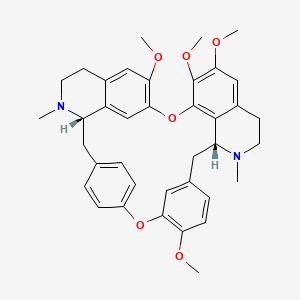

Isotetrandrine is a bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra. It is structurally related to tetrandrine, differing only in the stereochemistry at the chiral centers. Isotetrandrine has been studied for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

科学研究应用

作用机制

Target of Action

Isotetrandrine is a bisbenzylisoquinoline alkaloid that primarily targets Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction .

Mode of Action

Isotetrandrine interacts with its targets by inhibiting their activity. It inhibits PLA2, thereby reducing the production of arachidonic acid and subsequent pro-inflammatory eicosanoids . It also inhibits the α1 adrenoceptor, which can lead to relaxation of smooth muscle .

Biochemical Pathways

Isotetrandrine primarily affects the arachidonic acid pathway. By inhibiting PLA2, it prevents the release of arachidonic acid from membrane phospholipids . This action reduces the production of eicosanoids, a group of signaling molecules that play key roles in inflammation and immunity .

Pharmacokinetics

It’s known that isotetrandrine metabolites are mainly formed via two pathways,N-demethylation and isoquinoline ring oxidation . More research is needed to fully understand the pharmacokinetics of Isotetrandrine.

Result of Action

Isotetrandrine has been shown to have anti-inflammatory and anti-apoptotic effects. In vitro studies have shown that it inhibits LPS-induced upregulation of iNOS, COX-2 protein expression, and iL-6, inos, cox-2, and cd11b mRNA expression in BV2 cells . It also improved 6-OHDA-induced apoptosis in zebrafish PD .

Action Environment

It’s known that the absolute configuration of isotetrandrine influences its anti-proliferation effects in human t cells via different regulation of nf-κb

生化分析

Biochemical Properties

Isotetrandrine is known to inhibit G-protein mediated activation of phospholipase A2 (PLA2), but not phospholipase C (PLC) or D (PLD) . This suggests that Isotetrandrine interacts with G-proteins and PLA2 in biochemical reactions .

Cellular Effects

Isotetrandrine, being cell permeable , can influence cell function by inhibiting the activation of PLA2 . This could potentially impact cell signaling pathways and cellular metabolism, as PLA2 is involved in the release of arachidonic acid, a key player in cell signaling .

Molecular Mechanism

The molecular mechanism of action of Isotetrandrine involves its binding to G-proteins and inhibiting their mediated activation of PLA2 . This prevents the release of arachidonic acid, thereby influencing cell signaling, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known to be stable for at least 1 year when stored at -20°C

Metabolic Pathways

Isotetrandrine metabolites are mainly formed via two main pathways, N-demethylation and isoquinoline ring oxidation . The first pathway produces a major metabolite, N-desmethyl isotetrandrine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of isotetrandrine involves several key steps, including N-acyl Pictet-Spengler condensations to form the tetrahydroisoquinoline moieties and copper-catalyzed Ullmann couplings for diaryl ether formation . Starting from commercially available building blocks, isotetrandrine can be accessed in 12 steps. The sequence of the four central condensation steps determines whether equimolar mixtures of both diastereomers or predominantly isotetrandrine are obtained .

Industrial Production Methods

the extraction of bisbenzylisoquinoline alkaloids from Stephania cepharantha using microwave-assisted extraction followed by solid-phase extraction has been reported . This method involves the use of hydrochloric acid as the solvent and cation-exchange polymeric cartridges for purification.

化学反应分析

Types of Reactions

Isotetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, in vitro metabolism studies have shown that isotetrandrine can be hydroxylated to form hydroxy-isotetrandrine .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of isotetrandrine include copper catalysts for Ullmann couplings and hydrochloric acid for extraction . Reaction conditions often involve elevated temperatures and specific pH levels to facilitate the desired transformations.

Major Products

The major products formed from the reactions involving isotetrandrine include its hydroxylated derivatives, such as hydroxy-isotetrandrine . These derivatives can exhibit different pharmacological properties compared to the parent compound.

相似化合物的比较

Isotetrandrine is closely related to other bisbenzylisoquinoline alkaloids, such as tetrandrine, fangchinoline, berbamine, dauricine, cepharanthine, and armepavine . Among these, isotetrandrine exhibits the strongest inhibitory effects on NF-κB activation in various cell types . Its unique stereochemistry at the chiral centers distinguishes it from tetrandrine and contributes to its distinct pharmacological profile .

Similar Compounds

- Tetrandrine

- Fangchinoline

- Berbamine

- Dauricine

- Cepharanthine

- Armepavine

Isotetrandrine’s unique properties and diverse applications make it a compound of significant interest in scientific research and potential therapeutic development.

属性

CAS 编号 |

477-57-6 |

|---|---|

分子式 |

C38H42N2O6 |

分子量 |

622.7 g/mol |

IUPAC 名称 |

(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |

InChI 键 |

WVTKBKWTSCPRNU-IHLOFXLRSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

手性 SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

规范 SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

外观 |

Solid powder |

熔点 |

182 - 183 °C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman d-tetrandrine hanjisong isotetrandrine isotetrandrine dihydrochloride NSC-77037 tetradrine tetrandrine tetrandrine dihydrochloride, (1beta)-isomer tetrandrine, (1'beta)-isome |

产品来源 |

United States |

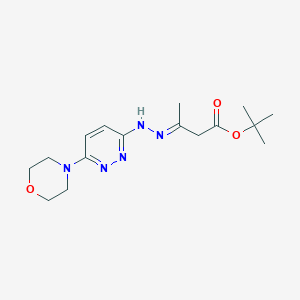

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isotetrandrine exhibits its effects through multiple mechanisms. It displays antagonistic activity against α1-adrenoceptors by displacing the [3H]prazosin binding site, primarily inhibiting Ca2+-dependent processes [, ]. Additionally, it blocks the binding of Neuromyelitis Optica-IgG (NMO-IgG) to aquaporin 4 (AQP4) without affecting AQP4 expression or function, thereby reducing astrocyte cytotoxicity []. Isotetrandrine also acts as an antagonist of G-protein-regulated phospholipase A2 (PLA2) enzymes, inhibiting PLA2 activation by heterotrimeric G-proteins and affecting membrane tubule formation and trafficking []. It upregulates heme oxygenase-1 expression by promoting the dissociation of nuclear factor erythroid 2-related factor 2 (Nrf2) from the Nrf2-Kelch-like ECH-associated protein 1 (Keap1) complex via extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) activation and Keap1 inactivation []. Furthermore, isotetrandrine inhibits the proliferation of T cells by suppressing the phosphorylation of NF-κB [].

ANone: Isotetrandrine is a bisbenzylisoquinoline alkaloid with the following characteristics:

ANone: The provided research does not indicate any catalytic properties or applications of isotetrandrine. Its primary mechanisms of action revolve around receptor binding, enzyme inhibition, and modulation of cellular pathways.

A: The stereochemistry of isotetrandrine plays a crucial role in its activity. Its absolute configuration at specific chiral centers influences its anti-proliferative effects on human T cells []. Notably, the stereochemistry at C-1' (S ring) in the bisbenzylisoquinoline structure significantly impacts its selective action against chloroquine-resistant malaria []. The point of attachment of ether bridges to the rings also influences its antimalarial activity [].

A: In rats, isotetrandrine exhibits a two-compartment open model of distribution following intravenous administration, with a half-life ranging from 67 to 98 minutes depending on the dose []. Oral administration results in a longer half-life (approximately 9 hours) with a double-peak plasma concentration-time profile, suggesting enterohepatic recirculation []. Isotetrandrine is widely distributed in tissues, with the highest concentrations observed in the lung after intravenous administration and in the liver after oral administration [].

ANone: In vitro, isotetrandrine exhibits various effects, including:

- Inhibition of tumor promotion in mouse skin carcinogenesis models. []

- Reversal of P-glycoprotein-mediated doxorubicin resistance in human breast cancer cells. []

- Enhancement of doxorubicin-induced apoptosis in doxorubicin-resistant human breast cancer cells. []

- Protection of zebrafish lateral line sensory hair cells from aminoglycoside toxicity. []

- Antihypertensive effects in a rat model of hypertension. []

- Neuroprotective effects in a zebrafish model of Parkinson's disease. []

- Antimalarial activity in a mouse model of malaria. []

ANone: While isotetrandrine has shown promising therapeutic potential, further research is needed to establish its long-term safety profile. The available research primarily focuses on its short-term effects.

A:

- Early Studies (1930s-1960s): Initial research focused on isolating and characterizing isotetrandrine from various plant sources and exploring its basic pharmacological properties [].

- Structure Elucidation and Synthesis (1970s-1980s): Advancements in analytical techniques led to the complete structural elucidation of isotetrandrine and the development of synthetic routes [, ].

- Mechanism of Action and Therapeutic Potential (1990s-Present): Research has increasingly focused on understanding the molecular mechanisms underlying isotetrandrine's biological activities and exploring its therapeutic potential in various disease models [, , , , , , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)

![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)

![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)